molecular formula C23H30O4 B3082335 4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid CAS No. 112231-86-4

4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid

Cat. No. B3082335
M. Wt: 370.5 g/mol
InChI Key: AIKURORZFCFWGB-UHFFFAOYSA-N
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Patent
US04844835

Procedure details

30 m moles(13.2 g) of the above 4'-(10-acetyloxydecyloxy)biphenyl-4-carboxylic acid ethyl ester and 10 g of sodium hydroxide were stirred for 10 min. at 70° C. in a mixed solvent of 40 ml of ethanol and 80 ml of water. After the reaction, the reaction solution was concentrated to obtain 10.8 g of 4'-(10-hydroxydecyloxy)biphenyl-4-carboxylic acid. (yield: 97%)
Name
4'-(10-acetyloxydecyloxy)biphenyl-4-carboxylic acid ethyl ester
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][O:29]C(=O)C)=[CH:14][CH:13]=2)=[CH:8][CH:7]=1)=[O:5])C.[OH-].[Na+].C(O)C>O>[OH:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][O:18][C:15]1[CH:16]=[CH:17][C:12]([C:9]2[CH:10]=[CH:11][C:6]([C:4]([OH:5])=[O:3])=[CH:7][CH:8]=2)=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
4'-(10-acetyloxydecyloxy)biphenyl-4-carboxylic acid ethyl ester
Quantity
13.2 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCCCCCCOC(C)=O
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCCCCCOC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.